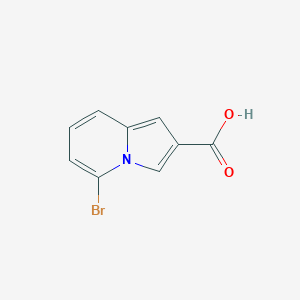

5-Bromo-indolizine-2-carboxylic acid

CAS No.: 1246552-85-1

Cat. No.: VC6102242

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.056

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246552-85-1 |

|---|---|

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.056 |

| IUPAC Name | 5-bromoindolizine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) |

| Standard InChI Key | LBKBAODKECLISV-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN2C(=C1)Br)C(=O)O |

Introduction

Structural and Chemical Properties

5-Bromo-indolizine-2-carboxylic acid belongs to the indolizine family, characterized by a bicyclic framework comprising a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The bromine substituent at position 5 and the carboxylic acid group at position 2 confer distinct electronic and steric properties, influencing its reactivity and biological interactions .

Molecular Geometry and Spectroscopic Signatures

The compound’s SMILES notation (C1=CC2=CC(=CN2C(=C1)Br)C(=O)O) and InChI key (LBKBAODKECLISV-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry . Nuclear Magnetic Resonance (NMR) studies reveal distinct proton environments: the aromatic protons resonate between δ 7.2–8.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12.5 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretching at ~1700 cm⁻¹ and O-H stretching at ~2500–3000 cm⁻¹ .

Physicochemical Characteristics

Key physicochemical properties include a melting point of 287–288°C, a boiling point of 470.9°C at 760 mmHg, and a density of 1.8 g/cm³ . The compound’logP value of 3.17 indicates moderate lipophilicity, which may influence its pharmacokinetic behavior .

Synthetic Methodologies

The synthesis of 5-bromo-indolizine-2-carboxylic acid typically involves multi-step protocols to ensure regioselective bromination and carboxylation.

Hydrolysis of Ethyl 5-Bromoindole-2-Carboxylate

A widely reported method begins with the hydrolysis of ethyl 5-bromoindole-2-carboxylate under alkaline conditions (e.g., NaOH or KOH in aqueous ethanol). The reaction proceeds via nucleophilic acyl substitution, yielding the carboxylic acid derivative after acidification. Optimal conditions (pH 10–12, 60–80°C) achieve >90% purity.

Alternative Routes

Recent advances employ palladium-catalyzed cross-coupling reactions to introduce the bromine substituent post-cyclization, enhancing yield and reducing side products . For example, Suzuki-Miyaura coupling with brominated aryl boronic acids has been explored but remains less efficient than direct bromination .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H/¹³C NMR: Assignments correlate with the indolizine core and substituents. For example, the C-2 carboxylic carbon resonates at δ 167.5 ppm .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 239.96547 ([M+H]⁺) and fragments corresponding to Br⁻ loss (m/z 160) .

Comparative Analysis with Structural Analogues

5-Bromoindole-2-Carboxylic Acid (CAS 7254-19-5)

While structurally similar, the indole analogue lacks the fused pyrrole ring, resulting in reduced planarity and weaker VEGFR-2 binding (ΔG = −7.8 kcal/mol vs. −10.1 kcal/mol for indolizine derivatives) . The indolizine scaffold’s rigidity enhances π-π stacking with tyrosine kinase domains, explaining its superior activity .

Applications and Future Directions

Anticancer Drug Development

The compound’s dual EGFR/VEGFR-2 inhibition positions it as a multitargeted therapy candidate, particularly for hepatocellular carcinoma and non-small cell lung cancer . Combination studies with paclitaxel or cisplatin could synergize efficacy while mitigating resistance.

Material Science Applications

Preliminary studies suggest utility in organic semiconductors due to its conjugated π-system and thermal stability (>300°C).

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume